An In-depth Technical Guide to Tris(4-nitrophenyl) phosphate and its Common Counterpart, p-Nitrophenyl Phosphate di(Tris) Salt
An In-depth Technical Guide to Tris(4-nitrophenyl) phosphate and its Common Counterpart, p-Nitrophenyl Phosphate di(Tris) Salt
This guide provides a comprehensive overview of Tris(4-nitrophenyl) phosphate (TNPP) and a closely related, often confused compound, p-Nitrophenyl phosphate di(Tris) salt. Due to the similarity in nomenclature, it is crucial for researchers, scientists, and drug development professionals to distinguish between these two distinct chemical entities. This document will delineate their respective chemical properties, applications, and relevant experimental protocols.
Distinguishing Between Tris(4-nitrophenyl) phosphate and p-Nitrophenyl Phosphate di(Tris) Salt
Tris(4-nitrophenyl) phosphate (TNPP) is a triester of phosphoric acid and 4-nitrophenol. It is a model compound for studying the hydrolysis of phosphate esters, which is relevant to the degradation of pesticides and chemical warfare agents.
p-Nitrophenyl phosphate (pNPP) di(Tris) salt , on the other hand, is the di-Tris salt of p-nitrophenyl phosphate. It is a widely used chromogenic substrate for various phosphatases, most notably alkaline phosphatase (AP) and acid phosphatase, in biochemical assays such as ELISA. The enzymatic hydrolysis of pNPP yields a yellow product, p-nitrophenol, which allows for the spectrophotometric quantification of enzyme activity.
Tris(4-nitrophenyl) phosphate (TNPP)
Chemical Structure:
Caption: Chemical structure of Tris(4-nitrophenyl) phosphate.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 3871-20-3 | [1] |
| Molecular Formula | C₁₈H₁₂N₃O₁₀P | [2] |
| Molecular Weight | 477.27 g/mol | |
| Appearance | Solid | |
| Solvolysis | Hydrolysis, methanolysis, and hexanolysis have been studied in various media.[3] Micelles and other systems can accelerate its decomposition.[3] | [3] |
Applications
Tris(4-nitrophenyl) phosphate is primarily used as a model substrate in research to study the mechanisms of phosphate ester hydrolysis.[3] This has implications for:
-
Detoxification of Organophosphates: Understanding the breakdown of TNPP helps in developing methods to neutralize toxic organophosphate compounds like pesticides and nerve agents.[3]
-
Enzyme Mimics: It is used to investigate the catalytic activity of various synthetic catalysts that mimic the function of phosphatase enzymes.
-
Micellar Catalysis: TNPP is employed to study the effects of micelles and other micro-heterogeneous systems on reaction rates.[3]
Experimental Protocols
General Protocol for Studying TNPP Hydrolysis:
The hydrolysis of TNPP can be monitored by measuring the increase in absorbance due to the release of p-nitrophenol at 400-405 nm.
Materials:
-
Tris(4-nitrophenyl) phosphate (TNPP)
-
Buffer solution (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of TNPP in a suitable organic solvent (e.g., acetonitrile) due to its low aqueous solubility.
-
Prepare the reaction mixture by adding a small aliquot of the TNPP stock solution to the buffer.
-
Initiate the reaction and monitor the absorbance at 400-405 nm over time.
-
The rate of hydrolysis can be calculated from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol at the specific pH.
p-Nitrophenyl Phosphate (pNPP) di(Tris) Salt
Chemical Structure:
Caption: Chemical structure of p-Nitrophenyl phosphate di(Tris) salt.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 68189-42-4 | |
| Molecular Formula | (C₆H₄NO₆P)(C₄H₁₂NO₃)₂ | [4] |
| Molecular Weight | 461.36 g/mol | [4] |
| Appearance | White to pale yellow crystalline powder | [5][6] |
| Solubility | Soluble in water (50 mg/mL) | |
| Storage Temperature | -20°C or 2-8°C, protect from light | [5][4] |
| pH (10% aqueous solution) | 7.0 - 9.0 | [6] |
Applications
p-Nitrophenyl phosphate di(Tris) salt is a premier substrate for phosphatases in various biochemical applications.[7]
-
ELISA: It is the substrate of choice for alkaline phosphatase conjugates in Enzyme-Linked Immunosorbent Assays (ELISA).[7] The resulting soluble yellow product can be read spectrophotometrically at 405 nm.
-
Enzyme Assays: Used to determine the activity of various phosphatases, including alkaline and acid phosphatases, in biological samples.[7][8]
-
Enzyme Kinetics: Employed to study the kinetic parameters of phosphatases, such as Kₘ and Vₘₐₓ.[9]
-
High-Throughput Screening: Adapted for high-throughput screening of potential phosphatase inhibitors in drug discovery.[8]
Experimental Protocols
General Alkaline Phosphatase Activity Assay: [7]
This protocol outlines a general method for determining alkaline phosphatase activity in a sample using pNPP in a microplate format.
Materials:
-
pNPP Substrate Buffer: 1.0 M Diethanolamine buffer, pH 9.8, containing 0.5 mM MgCl₂.[7]
-
pNPP Substrate Solution: Dissolve pNPP di(Tris) salt in the substrate buffer to a final concentration of 1 mg/mL. Prepare fresh and protect from light.[7]
-
Stop Solution: 3 N Sodium Hydroxide (NaOH).[7]
-
Enzyme Sample: A purified enzyme or biological sample containing alkaline phosphatase.
-
96-well clear flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare Reagents: Bring all reagents to room temperature before use. Prepare the pNPP Substrate Solution just prior to the assay.[7]
-
Sample Preparation: Prepare serial dilutions of the enzyme sample in an appropriate buffer (e.g., Tris-buffered saline).[7]
-
Assay Setup: Add 50 µL of each enzyme dilution to the wells of the microplate. Include a blank well containing 50 µL of the dilution buffer without the enzyme.[7]
-
Initiate Reaction: Add 100 µL of the freshly prepared pNPP Substrate Solution to each well. Mix gently by tapping the plate.[7]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes. The incubation time can be optimized based on enzyme activity. Protect the plate from light during incubation.[7]
-
Stop Reaction: Add 50 µL of 3 N NaOH Stop Solution to each well to stop the enzymatic reaction. The stop solution also enhances the yellow color.[7]
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.[7]
ELISA Protocol using pNPP:
Procedure:
-
After the final washing step to remove unbound secondary antibody-alkaline phosphatase conjugate, add 100-200 µL of freshly prepared pNPP Substrate Solution to each well.[7]
-
Incubate the plate at room temperature or 37°C, protected from light. Monitor color development. Typical incubation times range from 15 to 60 minutes.[7]
-
Stopping the Reaction (Optional for Endpoint Assays): Once sufficient color has developed, stop the reaction by adding 50 µL of 3 N NaOH to each well.[7]
-
Measurement: Read the optical density (OD) at 405 nm. The OD value is proportional to the amount of target antigen in the original sample.[7]
Signaling Pathway and Experimental Workflow Diagrams
Enzymatic Hydrolysis of pNPP:
Caption: Enzymatic hydrolysis of pNPP by alkaline phosphatase.
General ELISA Workflow:
Caption: A generalized workflow for an indirect ELISA using pNPP.
Safety Information
Tris(4-nitrophenyl) phosphate (TNPP):
-
Detailed safety information is less commonly available in public resources compared to pNPP. Standard laboratory precautions for handling organophosphates should be followed.
p-Nitrophenyl Phosphate di(Tris) Salt:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[10][11] Harmful if swallowed.[11][12]
-
Precautionary Statements: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust. Use in a well-ventilated area.[10][11]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[10][11]
Conclusion
Tris(4-nitrophenyl) phosphate and p-Nitrophenyl phosphate di(Tris) salt are distinct compounds with different applications in research and development. TNPP serves as a model compound for studying phosphate ester hydrolysis, while pNPP di(Tris) salt is a crucial chromogenic substrate for phosphatase assays, particularly in the context of ELISA and enzyme kinetics. A clear understanding of their properties and protocols is essential for their effective and safe use in the laboratory.
References
- 1. TRIS(4-NITROPHENYL) PHOSPHATE | CAS#:3871-20-3 | Chemsrc [chemsrc.com]
- 2. TRIS(4-NITROPHENYL) PHOSPHATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. phosphatase substrate, ≥97.0% (enzymatic), powder or crystals | Sigma-Aldrich [sigmaaldrich.com]
- 5. custombiotech.roche.com [custombiotech.roche.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 4-Nitrophenyl Phosphate | C6H6NO6P | CID 378 - PubChem [pubchem.ncbi.nlm.nih.gov]
